

## Zidebactam: A Technical Guide to a Novel β-Lactam Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | Zidebactam |           |  |  |
| Cat. No.:            | B611936    | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Zidebactam (WCK 5107) is a pioneering antibiotic agent belonging to the bicyclo-acyl hydrazide (BCH) class, derived from the diazabicyclooctane (DBO) scaffold.[1][2] It represents a significant advancement in combating multidrug-resistant (MDR) Gram-negative bacterial infections through a novel "β-lactam enhancer" mechanism.[1][3] This technical guide provides an in-depth analysis of Zidebactam's core attributes, including its dual mechanism of action, extensive spectrum of activity, pharmacokinetic profile, and the experimental methodologies used for its evaluation. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams to facilitate a comprehensive understanding for research and development professionals.

# Core Mechanism of Action: The β-Lactam Enhancer Effect

**Zidebactam** operates through a unique dual-action mechanism that distinguishes it from traditional  $\beta$ -lactamase inhibitors.[4][5][6]

High-Affinity Penicillin-Binding Protein 2 (PBP2) Inhibition: Zidebactam binds with high
affinity and specificity to PBP2 in Gram-negative bacteria, including Pseudomonas
aeruginosa and Acinetobacter baumannii.[4][7][8] This intrinsic antibacterial activity disrupts



the bacterial cell wall synthesis, leading to the formation of non-viable spheroplasts and eventual cell death.[1][2]

 β-Lactamase Inhibition: While a potent PBP2 inhibitor, Zidebactam also inhibits a broad spectrum of Ambler class A, C, and some D β-lactamases.[5][9]

When combined with a  $\beta$ -lactam partner that primarily targets other PBPs, such as cefepime which has a high affinity for PBP3, **Zidebactam**'s PBP2 binding creates a synergistic effect.[5] [7][10] This concurrent blockade of multiple critical PBPs enhances the bactericidal activity of the partner  $\beta$ -lactam, an effect termed " $\beta$ -lactam enhancement."[1][7] This mechanism allows the combination to overcome various resistance mechanisms, including those mediated by metallo- $\beta$ -lactamases (MBLs), which **Zidebactam** does not directly inhibit.[7][11]



Click to download full resolution via product page

Figure 1: Dual mechanism of **Zidebactam** and its enhancer effect with Cefepime.

## **Chemical and Physical Properties**



**Zidebactam** is a non- $\beta$ -lactam bicyclo-acyl hydrazide. Its chemical structure and properties are fundamental to its stability against  $\beta$ -lactamases and its specific binding to PBP2.

| Property          | Value                                                                                                               | Reference   |
|-------------------|---------------------------------------------------------------------------------------------------------------------|-------------|
| Chemical Name     | [(2S,5R)-7-oxo-2-[[[(3R)-piperidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | [12]        |
| Synonyms          | WCK 5107, WCK-5107                                                                                                  | [12][13]    |
| Molecular Formula | C13H21N5O7S                                                                                                         | [8][12][14] |
| Molecular Weight  | 391.40 g/mol                                                                                                        | [8][12]     |
| CAS Number        | 1436861-97-0                                                                                                        | [12][13]    |

## **In Vitro Spectrum of Activity**

**Zidebactam**, particularly in combination with cefepime (as WCK 5222), demonstrates a broad and potent spectrum of activity against a wide range of Gram-negative pathogens, including MDR isolates.

# Table 1: In Vitro Activity of Cefepime-Zidebactam (FEP-ZID) against Enterobacterales



| Organism<br>Group              | FEP-ZID MIC50<br>(mg/L) | FEP-ZID MIC <sub>90</sub><br>(mg/L) | Notes                                                                 | Reference(s) |
|--------------------------------|-------------------------|-------------------------------------|-----------------------------------------------------------------------|--------------|
| All<br>Enterobacterales        | 0.03                    | 0.12 - 0.25                         | Highly active,<br>including against<br>MDR isolates.                  | [6][15]      |
| Carbapenem-<br>Resistant (CRE) | 0.5                     | 4.0                                 | Potent activity<br>against KPC,<br>OXA-48-like, and<br>MBL producers. | [6][16][17]  |
| ESBL Producers                 | 0.25                    | 1.0                                 | Effective against<br>CTX-M-15, SHV,<br>and other<br>ESBLs.            | [16]         |
| Derepressed<br>AmpC            | 0.12                    | 0.5                                 | Overcomes AmpC-mediated resistance.                                   | [16]         |

Table 2: In Vitro Activity of Cefepime-Zidebactam (FEP-

**ZID) against Non-Fermenters** 

| Organism<br>Group                     | FEP-ZID MIC50<br>(mg/L) | FEP-ZID MIC <sub>90</sub><br>(mg/L) | Notes                                           | Reference(s)    |
|---------------------------------------|-------------------------|-------------------------------------|-------------------------------------------------|-----------------|
| Pseudomonas<br>aeruginosa             | 1.0 - 2.0               | 4.0 - 8.0                           | Active against MBL-producing and MDR strains.   | [6][14][16][18] |
| Acinetobacter<br>baumannii<br>complex | 2.0 - 16.0              | 8.0 - 32.0                          | Moderate activity; overcomes OXA carbapenemases | [6][7][16][18]  |
| Stenotrophomon as maltophilia         | 4.0                     | 32.0                                | Good activity compared to other agents.         | [6]             |



#### **Pharmacokinetics**

Pharmacokinetic studies in healthy adults and those with renal impairment have characterized the behavior of **Zidebactam**. It is typically co-administered with a partner  $\beta$ -lactam, such as cefepime.

**Table 3: Pharmacokinetic Parameters of Zidebactam in** 

**Healthy Adults (1g Dose)** 

| Parameter                         | Mean Value | Range       | Reference(s) |
|-----------------------------------|------------|-------------|--------------|
| C <sub>max</sub> (mg/L)           | ~60        | 57.2 - 66.3 | [9]          |
| AUC (mg·h/L)                      | ~158       | 144 - 172   | [9]          |
| t <sub>1</sub> / <sub>2</sub> (h) | ~2.0       | 1.7 - 2.39  | [9][10]      |
| Total Clearance (L/h)             | ~5.8       | 4.33 - 8.58 | [9][10]      |
| Volume of Distribution (L)        | ~17.5      | 15.0 - 19.7 | [9][10]      |
| Plasma Protein<br>Binding         | ~15%       | -           | [9]          |
| ELF Penetration Ratio             | 0.38       | -           | [9]          |

Note: Parameters can vary based on study design and dosing. **Zidebactam** clearance is primarily renal, requiring dose adjustments in patients with renal impairment.[10][19]

## **Experimental Protocols and Methodologies**

The evaluation of **Zidebactam**'s efficacy relies on standardized and specialized experimental procedures.

### Minimum Inhibitory Concentration (MIC) Determination

 Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.



- Methodology: Broth microdilution or agar dilution methods are performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[20][21]
  - Inoculum Preparation: A standardized suspension of the test organism (e.g., 5 x 10<sup>5</sup>
     CFU/mL) is prepared in cation-adjusted Mueller-Hinton broth.
  - Drug Dilution: Serial twofold dilutions of Zidebactam, cefepime, and the cefepime-zidebactam combination (often in a 1:1 or 2:1 ratio) are prepared in microtiter plates.[16]
     [18]
  - Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.
  - Reading: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth.



Click to download full resolution via product page



Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) testing.

### **Time-Kill Assays**

- Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
- Methodology: These assays measure the rate of bacterial killing at specific drug concentrations.[1][3]
  - $\circ$  Culture Preparation: A log-phase bacterial culture is diluted to a starting inoculum of  $\sim$ 5 x 10<sup>5</sup> CFU/mL.
  - Drug Exposure: Cultures are exposed to the antimicrobial agent(s) (e.g., cefepime alone,
     Zidebactam alone, and the combination) at various multiples of their MIC (e.g., 0.5x, 1x, 2x MIC).[7] A growth control without antibiotics is included.
  - Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
  - Quantification: Samples are serially diluted and plated to determine the viable bacterial count (CFU/mL).
  - Analysis: Results are plotted as log<sub>10</sub> CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log<sub>10</sub> (99.9%) reduction in CFU/mL from the initial inoculum.

#### In Vivo Efficacy Models (Neutropenic Mouse Infection)

- Objective: To evaluate the in vivo efficacy of the antimicrobial agent and determine its key pharmacokinetic/pharmacodynamic (PK/PD) driver.
- Methodology: The neutropenic mouse lung or thigh infection model is commonly used.[5][7]
   [22]
  - Neutropenia Induction: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[7]
  - Infection: Mice are infected via intratracheal inoculation (lung model) or intramuscular injection (thigh model) with a specific bacterial strain.

#### Foundational & Exploratory





- Treatment: At a set time post-infection (e.g., 2 hours), treatment with various dosing regimens of cefepime, **Zidebactam**, or the combination begins, typically administered subcutaneously.[22]
- Outcome Measurement: After 24 or 48 hours, mice are euthanized, and the target organs (lungs or thighs) are homogenized to determine the bacterial burden (log<sub>10</sub> CFU/organ).
- PK/PD Analysis: Plasma and epithelial lining fluid (ELF) concentrations of the drugs are
  measured in satellite groups of animals to determine the PK profile.[22] The efficacy data
  (change in bacterial burden) is correlated with PK/PD indices, such as the percentage of
  the dosing interval that free drug concentrations remain above the MIC (%fT>MIC), to
  determine the exposure required for a specific effect (e.g., stasis or 1-log<sub>10</sub> kill).[7][23]





Click to download full resolution via product page

Figure 3: Workflow for the Neutropenic Mouse Infection Model.

#### **Mechanisms of Resistance**

While potent, resistance to the cefepime-**zidebactam** combination can emerge. Studies on in vitro evolution of resistance in P. aeruginosa have shown that it requires the accumulation of multiple mutations.[24][25] Key mechanisms include:



- Target Modification: Mutations in the genes encoding PBP2 (the target of **Zidebactam**) and PBP3 (the target of cefepime).[24][25]
- Efflux Pump Upregulation: Overexpression of efflux systems, particularly MexAB-OprM, which can actively transport the antibiotics out of the cell.[24]
- AmpC Hyperexpression: Mutations leading to the overproduction of the AmpC β-lactamase.
   [24]

Importantly, the development of high-level resistance to the combination often incurs a significant fitness cost to the bacterium, potentially limiting its clinical emergence and virulence. [24][25]

## **Clinical Development**

**Zidebactam** is primarily being developed in combination with cefepime as WCK 5222 and with ertapenem as WCK 6777.[26] WCK 5222 (cefepime-**zidebactam**) has progressed through Phase 1 and 2 trials and is undergoing global Phase 3 clinical studies for indications including complicated urinary tract infections (cUTI), acute pyelonephritis (AP), and hospital-acquired/ventilator-associated pneumonia (HABP/VABP).[26][27][28] These combinations have been granted Qualified Infectious Disease Product (QIDP) status by the U.S. Food and Drug Administration.[26]

#### Conclusion

**Zidebactam** represents a significant innovation in the fight against resistant Gram-negative pathogens. Its dual-action mechanism as a  $\beta$ -lactam enhancer provides a powerful tool that circumvents many common resistance pathways, including those mediated by metallo- $\beta$ -lactamases. The extensive preclinical and ongoing clinical data support its potential as a valuable therapeutic option for treating serious infections. This guide provides the core technical information necessary for researchers and drug development professionals to understand and further explore the potential of this novel antibiotic class.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent "β-Lactam Enhancer" Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent "β-Lactam Enhancer" Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WCK 5222 (Cefepime-Zidebactam) Pharmacodynamic Target Analysis against Metallo-β-Lactamase-Producing Enterobacteriaceae in the Neutropenic Mouse Pneumonia Model -PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. medkoo.com [medkoo.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Single-Center Evaluation of the Pharmacokinetics of WCK 5222 (Cefepime-Zidebactam Combination) in Subjects with Renal Impairment PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of Cefepime-Zidebactam against Multidrug-Resistant (MDR) Gram-Negative Pathogens PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zidebactam | C13H21N5O7S | CID 77846445 PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Antimicrobial activity of cefepime/zidebactam (WCK 5222), a β-lactam/β-lactam enhancer combination, against clinical isolates of Gram-negative bacteria collected worldwide (2018-19) PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WCK 5222 (cefepime/zidebactam) antimicrobial activity tested against Gram-negative organisms producing clinically relevant β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Activity of WCK 5222 (Cefepime-Zidebactam) against Worldwide Collected Gram-Negative Bacilli Not Susceptible to Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]







- 19. Single-Center Evaluation of the Pharmacokinetics of WCK 5222 (Cefepime-Zidebactam Combination) in Subjects with Renal Impairment PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 21. Frontiers | Zidebactam restores sulbactam susceptibility against carbapenem-resistant Acinetobacter baumannii isolates [frontiersin.org]
- 22. journals.asm.org [journals.asm.org]
- 23. journals.asm.org [journals.asm.org]
- 24. In vitro evolution of cefepime/zidebactam (WCK 5222) resistance in Pseudomonas aeruginosa: dynamics, mechanisms, fitness trade-off and impact on in vivo efficacy PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. Successful Use of Cefepime-Zidebactam (WCK 5222) as a Salvage Therapy for the
  Treatment of Disseminated Extensively Drug-Resistant New Delhi Metallo-β-LactamaseProducing Pseudomonas aeruginosa Infection in an Adult Patient with Acute T-Cell Leukemia
   PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Zidebactam: A Technical Guide to a Novel β-Lactam Enhancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611936#zidebactam-class-of-antibiotic]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com